Biotin-PEG2-NH-Boc
Overview
Description
This compound features a biotin moiety, a PEG spacer, and a Boc-protected amine group, making it a versatile tool in biochemical and pharmaceutical research.
Mechanism of Action
Target of Action
Biotin-PEG2-NH-Boc is a polyethylene glycol (PEG)-based PROTAC linker . The primary targets of this compound are proteins that can be conjugated with biotin . These proteins can be selectively degraded by the ubiquitin-proteasome system .
Mode of Action
This compound contains two different ligands connected by a linker . One ligand is for an E3 ubiquitin ligase, and the other is for the target protein . The compound interacts with its targets by forming stable amide junctions . The biotin group is used for the conjugation of proteins and can also be used for labeling .
Biochemical Pathways
The compound exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins . This process involves the tagging of target proteins with ubiquitin, a small protein that signals the proteasome to degrade the tagged protein .
Pharmacokinetics
The peg connector between the amine group and the biotin provides better water solubility, flexible bond structure, and enhanced stability , which could potentially influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of this compound’s action is the selective degradation of target proteins . This can lead to changes in cellular processes depending on the function of the degraded protein.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the Boc group can be removed under acidic conditions , which could potentially affect the compound’s action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Biotin-PEG2-NH-Boc typically involves the following steps:
Activation of Biotin: Biotin is first activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of N-hydroxysuccinimide (NHS) to form biotin-NHS ester.
PEGylation: The biotin-NHS ester is then reacted with a PEG diamine to form Biotin-PEG2-NH2.
Boc Protection: Finally, the primary amine group of Biotin-PEG2-NH2 is protected with tert-butyl dicarbonate (Boc2O) to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with stringent control over reaction conditions to ensure high purity and yield. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed for quality control.
Chemical Reactions Analysis
Types of Reactions
Biotin-PEG2-NH-Boc undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amine can be deprotected under acidic conditions to yield a free amine, which can then participate in nucleophilic substitution reactions.
Amide Bond Formation: The free amine can react with carboxylic acids or activated esters to form stable amide bonds.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Coupling Reagents: DCC and NHS are frequently used for activating carboxylic acids to form esters that can react with amines.
Major Products Formed
Deprotected Amine: Removal of the Boc group yields Biotin-PEG2-NH2.
Amide Products: Reaction with carboxylic acids forms amide-linked conjugates.
Scientific Research Applications
Biotin-PEG2-NH-Boc has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of PROTACs, which are molecules designed to degrade specific proteins.
Biology: Facilitates the study of protein-protein interactions through biotin-streptavidin binding assays.
Medicine: Employed in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry: Utilized in the development of diagnostic tools and biosensors
Comparison with Similar Compounds
Similar Compounds
Biotin-PEG-NH2: Similar to Biotin-PEG2-NH-Boc but lacks the Boc protecting group, making it more reactive.
Biotin-PEG3-NH-Boc: Contains an additional ethylene glycol unit, providing a longer spacer.
Biotin-PEG4-NH-Boc: Features an even longer PEG spacer, offering greater flexibility and solubility
Uniqueness
This compound is unique due to its balanced length of the PEG spacer, which provides optimal flexibility and solubility without being too bulky. The Boc protecting group allows for controlled deprotection and subsequent functionalization, making it a versatile tool in various applications .
Properties
IUPAC Name |
tert-butyl N-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H38N4O6S/c1-21(2,3)31-20(28)23-9-11-30-13-12-29-10-8-22-17(26)7-5-4-6-16-18-15(14-32-16)24-19(27)25-18/h15-16,18H,4-14H2,1-3H3,(H,22,26)(H,23,28)(H2,24,25,27)/t15-,16-,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCMGCUOONLVCAK-BQFCYCMXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCOCCOCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H38N4O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.